molecular formula C₁₄H₂₀O₉ B1140719 1,2,3,4-Tetra-O-acetyl-L-fucopyranose CAS No. 24332-95-4

1,2,3,4-Tetra-O-acetyl-L-fucopyranose

Cat. No. B1140719
CAS RN: 24332-95-4
M. Wt: 332.3
InChI Key:
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Description

Synthesis Analysis

The synthesis of 1,2,3,4-Tetra-O-acetyl-L-fucopyranose and related derivatives typically involves the acetylation of L-fucose under controlled conditions to introduce acetyl groups at specific hydroxyl positions. For example, glycosyl esters of amino acids can be synthesized using 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoses, demonstrating the versatility of acetylated sugars in organic synthesis (Tomić & Keglević, 1983).

Molecular Structure Analysis

The molecular structure of 1,2,3,4-Tetra-O-acetyl-L-fucopyranose is characterized by its tetra-acetylated pyranose form, which impacts its physical and chemical properties. Advanced techniques such as high-resolution mass spectrometry and NMR spectroscopy have been applied to understand the detailed fragmentation pathways and molecular conformations of similar acetylated sugars (Dougherty et al., 1973).

Chemical Reactions and Properties

Acetylated fucopyranoses undergo various chemical reactions, including glycosylation, condensation, and enzymatic transformations, illustrating their reactivity and utility in synthesizing complex carbohydrates. For instance, the synthesis and reactions of glycosyl esters of amino acids showcase the ability of tetra-O-acetylated sugars to form stable glycosidic bonds under specific conditions (Kornhauser & Keglević, 1969).

Physical Properties Analysis

The physical properties of 1,2,3,4-Tetra-O-acetyl-L-fucopyranose, such as solubility, melting point, and crystal structure, are significantly influenced by the acetyl groups. These properties are critical for its application in synthetic chemistry. Research on similar acetylated sugars has provided insights into their crystal structures and the impact on solubility and reactivity (Noguchi et al., 1994).

Chemical Properties Analysis

The chemical properties of 1,2,3,4-Tetra-O-acetyl-L-fucopyranose, such as reactivity towards nucleophiles, stability under various conditions, and its role as a glycosyl donor in synthetic reactions, are central to its utility in carbohydrate chemistry. The selective hydrolysis and derivatization of acetylated sugars demonstrate the controlled manipulation of their chemical properties for specific synthetic targets (Uozumi et al., 1996).

properties

IUPAC Name

[(2S,3R,4R,5S)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O9/c1-6-11(20-7(2)15)12(21-8(3)16)13(22-9(4)17)14(19-6)23-10(5)18/h6,11-14H,1-5H3/t6-,11+,12+,13-,14?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZQMGQQOGJIDKJ-DTYUZISYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H](C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetra-O-acetyl-L-fucopyranose

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